molecular formula C9H12FNO2 B13614838 3-(2-Amino-5-fluorophenoxy)propan-1-ol

3-(2-Amino-5-fluorophenoxy)propan-1-ol

Cat. No.: B13614838
M. Wt: 185.20 g/mol
InChI Key: FVUNJBVVIPFOFB-UHFFFAOYSA-N
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Description

3-(2-Amino-5-fluorophenoxy)propan-1-ol is an organic compound with the molecular formula C9H12FNO2 This compound is characterized by the presence of an amino group, a fluorine atom, and a phenoxy group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-5-fluorophenoxy)propan-1-ol typically involves the reaction of 2-amino-5-fluorophenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which subsequently undergoes ring-opening to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the epoxide and its subsequent ring-opening .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction parameters, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and purity. Additionally, industrial processes may incorporate purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-5-fluorophenoxy)propan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-Amino-5-fluorophenoxy)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Amino-5-fluorophenoxy)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through electronic effects. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Amino-4-fluorophenoxy)propan-1-ol
  • 3-(2-Amino-6-fluorophenoxy)propan-1-ol
  • 3-(2-Amino-5-chlorophenoxy)propan-1-ol

Uniqueness

3-(2-Amino-5-fluorophenoxy)propan-1-ol is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 5-position enhances the compound’s stability and can improve its binding affinity to molecular targets compared to other similar compounds .

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

3-(2-amino-5-fluorophenoxy)propan-1-ol

InChI

InChI=1S/C9H12FNO2/c10-7-2-3-8(11)9(6-7)13-5-1-4-12/h2-3,6,12H,1,4-5,11H2

InChI Key

FVUNJBVVIPFOFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)OCCCO)N

Origin of Product

United States

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